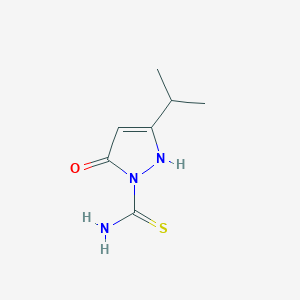
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one, abbreviated as ATIP, is an organosulfur compound that is an important intermediate in the synthesis of various pharmaceuticals. It is a colorless solid that is soluble in most organic solvents. ATIP has been extensively studied due to its potential applications in medicinal chemistry and its wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one is a derivative of pyrazolin-5-one, a compound known for its applications in synthesis and characterization of various chemical substances. For instance, related compounds such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been used in synthesizing metal complexes, with coordination through carbonyl and amino functional groups, revealing its bidentate ligand behavior (Otuokere et al., 2015).
Reactions and Derivative Synthesis
Pyrazolin-5-ones, including analogs similar to this compound, are key starting compounds for synthesizing new pyrazole derivatives, exhibiting versatile reactions with various nucleophiles (El‐Metwally & Khalil, 2010). This versatility underpins their importance in the synthesis of various chemical compounds.
Antimicrobial and Antioxidant Properties
Several studies have investigated the antimicrobial and antioxidant properties of pyrazolin-5-one derivatives. For example, new amino pyrazole derivatives, including those structurally similar to this compound, have shown significant antimicrobial activity (Shah et al., 2018). Furthermore, certain thiazolyl–pyrazolone derivatives have demonstrated potential antioxidant activity, indicating the broader applicative spectrum of these compounds (Gaffer et al., 2017).
Tautomeric Studies and Structural Analysis
Pyrazolin-5-ones, including variants like this compound, have been subjects of tautomeric studies and structural analysis. These studies are crucial for understanding their chemical behavior and stability, which is important for their application in various scientific fields (Belmar et al., 2005).
Propiedades
IUPAC Name |
3-oxo-5-propan-2-yl-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)5-3-6(11)10(9-5)7(8)12/h3-4,9H,1-2H3,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXMMZEJCRQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


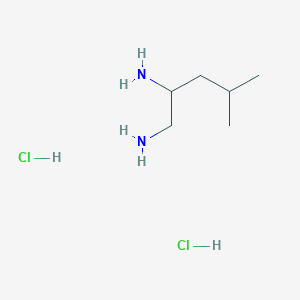
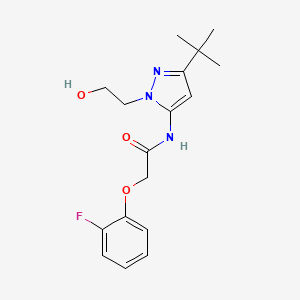
![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)
![5-Allyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one](/img/structure/B2416567.png)
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)

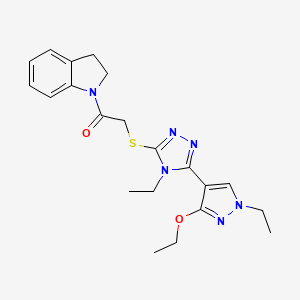
![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)


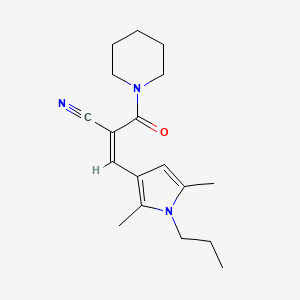
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)